molecular formula C14H18O4 B1325959 Ethyl 4-(4-ethoxyphenyl)-4-oxobutyrate CAS No. 339289-35-9

Ethyl 4-(4-ethoxyphenyl)-4-oxobutyrate

Cat. No.: B1325959
CAS No.: 339289-35-9
M. Wt: 250.29 g/mol
InChI Key: SDDMMCSKOXNFJW-UHFFFAOYSA-N
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Description

Ethyl 4-(4-ethoxyphenyl)-4-oxobutyrate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a butyrate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4-ethoxyphenyl)-4-oxobutyrate typically involves the esterification of 4-(4-ethoxyphenyl)-4-oxobutyric acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: 4-(4-ethoxyphenyl)-4-oxobutyric acid.

    Reduction: 4-(4-ethoxyphenyl)-4-hydroxybutyrate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(4-ethoxyphenyl)-4-oxobutyrate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-ethoxyphenyl)-4-oxobutyrate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its ester and phenyl groups.

Comparison with Similar Compounds

  • Ethyl 4-(4-methoxyphenyl)-4-oxobutyrate
  • Ethyl 4-(4-hydroxyphenyl)-4-oxobutyrate
  • Ethyl 4-(4-chlorophenyl)-4-oxobutyrate

Comparison: Ethyl 4-(4-ethoxyphenyl)-4-oxobutyrate is unique due to the presence of the ethoxy group, which can influence its reactivity and biological activity. Compared to its methoxy and hydroxy analogs, the ethoxy group provides different steric and electronic properties, potentially leading to distinct chemical behaviors and applications.

Properties

IUPAC Name

ethyl 4-(4-ethoxyphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-3-17-12-7-5-11(6-8-12)13(15)9-10-14(16)18-4-2/h5-8H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDMMCSKOXNFJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645780
Record name Ethyl 4-(4-ethoxyphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339289-35-9
Record name Ethyl 4-(4-ethoxyphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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